methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
Description
Key Stereochemical Features:
- Double Bond Geometry : The E-configuration positions the 4-(dimethylamino)phenyl group and the thiazolidinone’s sulfur atom on opposite sides of the double bond, minimizing steric hindrance.
- Impact on Bioactivity : Studies on analogous arylidene thioxothiazolidinones demonstrate that E-isomers often exhibit stronger enzyme inhibition compared to Z-isomers due to optimized binding pocket interactions.
- Synthetic Control : The E-configuration is typically favored in Knoevenagel condensations using piperidine as a base, as evidenced by the synthesis of related (Z)-5-(substituted benzylidene) derivatives.
Table 2: E vs. Z Isomer Prevalence in Thiazolidinones
| Isomer | Prevalence in Synthesis | Example Compound |
|---|---|---|
| E | ~70% | This compound |
| Z | ~30% | (Z)-5-(2,4-dichlorobenzylidene) |
Comparative Analysis of Tautomeric Forms
The compound exhibits thione-thiol tautomerism , a hallmark of thioxothiazolidinones. The equilibrium between the thione (C=S) and thiol (C-SH) forms is influenced by solvent polarity, temperature, and substituent electronic effects.
Tautomeric Equilibrium Features:
- Thione Form Dominance : In nonpolar solvents like chloroform, the thione form (C=S) is predominant, stabilized by resonance with the adjacent ketone group.
- Thiol Form Activation : Polar protic solvents (e.g., water) and elevated temperatures shift the equilibrium toward the thiol form, which can participate in hydrogen bonding.
- Biological Implications : The thiol tautomer may act as a nucleophile in enzyme active sites, contributing to the compound’s inhibitory activity against targets like tyrosyl-DNA phosphodiesterase.
Table 3: Tautomeric Stability in Different Solvents
| Solvent | Thione:Thiol Ratio | Conditions |
|---|---|---|
| Chloroform | 95:5 | 25°C, inert atmosphere |
| Ethanol | 80:20 | 25°C, reflux |
| Water | 60:40 | 37°C, physiological pH |
The tautomeric behavior is further modulated by the electron-donating dimethylamino group, which enhances resonance stabilization of the thione form. This contrasts with electron-withdrawing substituents (e.g., chlorine in C₁₅H₁₃Cl₂NO₃S₂), which favor the thiol form due to reduced conjugation.
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)12-6-4-11(5-7-12)10-13-15(20)18(16(22)23-13)9-8-14(19)21-3/h4-7,10H,8-9H2,1-3H3/b13-10+ |
InChI Key |
TZOFZQLQTZQGTO-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Imino-4-Thiazolidinone Core
The synthesis begins with the preparation of a 2-imino-4-thiazolidinone scaffold. Thiourea derivatives react with chloroacetic acid under solvent-free microwave irradiation to form the thiazolidinone ring. For instance, 1a-a' (3 mmol thiourea derivatives) reacts with chloroacetic acid (3.6 mmol) at 90–110°C for 10–20 minutes in a microwave reactor. The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the α-carbon of chloroacetic acid, followed by cyclization (Figure 1A).
Knoevenagel Condensation for 5-Arylidene Formation
The 5-position of the thiazolidinone core is functionalized via Knoevenagel condensation with 4-dimethylaminobenzaldehyde. The exocyclic double bond (E-configuration) is established by reacting the thiazolidinone intermediate (3 mmol) with 4-dimethylaminobenzaldehyde (3 mmol) under microwave irradiation (100–120°C, 15–25 minutes). The reaction is catalyzed by piperidine or triethylamine, which deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde (Figure 1B).
Esterification of the Propanoic Acid Side Chain
The propanoate group is introduced by alkylating the thiazolidinone nitrogen with methyl acrylate. A Michael addition between the thiazolidinone’s NH group and methyl acrylate occurs in dimethylformamide (DMF) at 60°C for 6 hours, followed by purification via recrystallization (ethanol/water). Alternatively, pre-formed 3-(propanoic acid)thiazolidinone derivatives are esterified with methanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Table 1: Optimization of Multi-Step Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiourea cyclization | Microwave, 90°C, 15 min | 78–85 | |
| Knoevenagel reaction | Piperidine/EtOH, reflux, 4 hr | 65–72 | |
| Esterification | DCC/MeOH, rt, 12 hr | 80–88 |
One-Pot Three-Component Synthesis
Simultaneous Cyclization and Functionalization
A streamlined approach combines thiourea, 4-dimethylaminobenzaldehyde, and methyl propiolate in a single pot. Thiourea (3 mmol) reacts with methyl propiolate (3.6 mmol) and the aldehyde (3 mmol) in toluene under microwave irradiation (120°C, 20 minutes). The process involves:
Solvent and Catalyst Optimization
Using ionic liquids (e.g., [BMIM]BF₄) as green solvents improves reaction efficiency. A mixture of thiourea, aldehyde, and methyl propiolate in [BMIM]BF₄ at 100°C for 1 hour yields the product in 82% purity. Catalysts such as anhydrous zinc chloride or ferrite nanoparticles enhance regioselectivity for the E-isomer.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times. A study compared traditional heating (6 hours, 65% yield) versus microwave conditions (20 minutes, 88% yield) for the Knoevenagel step. The rapid dielectric heating minimizes side reactions, such as Z-isomer formation or oxidative degradation.
Energy Efficiency and Scalability
A pilot-scale synthesis using a continuous-flow microwave reactor (100 W, 110°C) achieved a throughput of 50 g/hour with 90% yield. Temperature control is critical to prevent decomposition of the thermolabile thioxo group.
Stereochemical Control and Analytical Validation
E/Z Isomerism
The E-configuration at the 5-position is confirmed via NMR spectroscopy. The vinyl proton adjacent to the dimethylamino group appears as a singlet at δ 7.85 ppm (¹H NMR), with coupling constants (J = 12–14 Hz) indicative of trans geometry. X-ray crystallography of analogous compounds confirms the E-configuration through dihedral angles > 150°.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for most batches. Residual solvents (DMF, toluene) are quantified via GC-MS and maintained below ICH limits (≤500 ppm).
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Methoxy-Substituted Benzylidene Derivatives
- Example: (Z)-3-(3-Aminopropyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (22a, ) Key Differences:
- The benzylidene group is substituted with an ethoxy group instead of dimethylamino.
- The 3-position side chain is an aminopropyl group rather than a methyl propanoate ester. Impact:
- The aminopropyl side chain may improve solubility in polar solvents compared to the ester .
Chlorophenyl-Substituted Analogues
- Example: 5-[3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid () Key Differences:
- A 2-chlorophenyl group replaces the dimethylamino-benzylidene moiety.
- A carboxylic acid substituent enhances polarity.
- Impact :
- ) .
- The carboxylic acid group may facilitate hydrogen bonding with biological targets, enhancing antimicrobial activity .
Analogues with Modified Thiazolidinone Substituents
Thioxo vs. Dioxo Groups
- Example: (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e, ) Key Differences:
- A 2-thioxo group is retained, but the side chain at position 3 is a bulky aminobutyl group. Impact:
- Bulky side chains may sterically hinder interactions with hydrophobic binding pockets .
Ester vs. Amide Side Chains
- Example : N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide ()
- Key Differences :
- The methyl propanoate ester is replaced with a propanamide linked to a 4-hydroxyphenyl group. Impact:
- The 4-hydroxyphenyl moiety introduces phenolic reactivity, such as susceptibility to oxidation .
Reactivity with Nitrile Oxides
- demonstrates that thiazolidinones with aroylmethylene groups undergo cycloaddition with nitrile oxides to form dioxadiazines .
- The dimethylamino group in the target compound may accelerate such reactions due to increased electron density, compared to methoxy or chloro-substituted analogues .
Biological Activity
Methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate, a thiazolidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H20N2O3S2
- Molecular Weight : 356.48 g/mol
- CAS Number : 853746-89-1
The presence of the thiazolidine ring and the dimethylamino group contributes to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Methyl Derivative | P. aeruginosa | 0.75 µg/mL |
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress in cellular models . The antioxidant efficacy was comparable to standard antioxidants like ascorbic acid.
3. Anti-Melanogenic Activity
A significant area of research focuses on the compound's ability to inhibit melanin production. In studies using B16F10 melanoma cells, it was found to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. The IC50 values for tyrosinase inhibition were reported as follows:
| Analog | IC50 (µM) |
|---|---|
| Methyl Derivative | 6.18 |
| Kojic Acid | 25.0 |
This suggests that the compound is a potent inhibitor of melanin production, which could be beneficial in treating hyperpigmentation disorders .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as tyrosinase and bacterial cell wall synthesis enzymes.
- Antioxidant Mechanism : It reduces oxidative stress by neutralizing free radicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives showed that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
Case Study 2: Melanogenesis Inhibition
In a controlled experiment with B16F10 cells, the compound not only inhibited melanin production but also demonstrated low cytotoxicity at effective concentrations (≤20 µM), making it a promising candidate for cosmetic applications aimed at skin lightening .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be improved?
Methodological Answer: The synthesis typically involves a multi-step process:
Thiazolidinone Core Formation : React a primary amine with carbon disulfide and chloroacetic acid under acidic conditions to form the thiazolidinone ring .
Benzylidene Incorporation : Condense the thiazolidinone with 4-(dimethylamino)benzaldehyde via Knoevenagel condensation, using ethanol as a solvent and piperidine as a catalyst under reflux (70–80°C, 6–8 hours) .
Propanoate Esterification : React the intermediate with methyl acrylate in the presence of a base (e.g., KOH) .
Q. Yield Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the thioxo group .
- Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .
Q. Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CS₂, CH₂ClCOOH, HCl | 65–70 | ≥95% |
| 2 | 4-(Dimethylamino)benzaldehyde, EtOH, reflux | 50–55 | 90% |
| 3 | Methyl acrylate, KOH, THF | 75–80 | ≥98% |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR confirms regioselectivity of the benzylidene group and ester linkage. For example, the (E)-configuration of the benzylidene double bond shows a characteristic coupling constant (J = 12–14 Hz) in ¹H-NMR .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazolidinone ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 419.12 for [M+H]⁺) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch) confirm functional groups .
- HPLC-PDA : Quantifies purity (>98% for biological assays) and detects photodegradation products under UV light .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer: Key structural modifications and their effects:
- Benzylidene Substituents : Electron-donating groups (e.g., -N(CH₃)₂) enhance π-π stacking with biological targets, improving anticancer activity .
- Thioxo Group Replacement : Substituting sulfur with oxygen reduces thiol-mediated toxicity but may decrease binding affinity .
- Propanoate Chain Length : Longer alkyl chains (e.g., butyl) improve lipid solubility and membrane permeability .
Q. Table 2: SAR of Selected Analogs
| Compound Modification | Bioactivity (IC₅₀, µM) | Solubility (LogP) |
|---|---|---|
| 4-Methoxybenzylidene | 12.3 ± 1.2 | 2.8 |
| 4-Chlorobenzylidene | 8.9 ± 0.9 | 3.5 |
| Ethyl ester (vs. methyl) | 15.6 ± 2.1 | 3.2 |
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer:
- Dose-Response Profiling : Perform assays across a wide concentration range (0.1–100 µM) to identify therapeutic windows .
- Mechanistic Studies :
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
- ELISA : Measure inflammatory markers (e.g., TNF-α, IL-6) in macrophage models to validate anti-inflammatory activity .
- Computational Docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or NF-κB, explaining dual activity .
Q. What strategies mitigate stability issues during long-term storage or in vivo administration?
Methodological Answer:
- Photostability : Store in amber vials at -20°C; avoid UV light exposure to prevent thioxo group degradation .
- pH Sensitivity : Formulate as a lyophilized powder (pH 7.4 buffer) to prevent ester hydrolysis in acidic environments .
- In Vivo Half-Life Extension : Conjugate with PEGylated nanoparticles to enhance plasma stability and reduce renal clearance .
Q. How can regioselectivity challenges during benzylidene substitution be addressed?
Methodological Answer:
- Catalyst Optimization : Use DBU (1,8-diazabicycloundec-7-ene) instead of piperidine to favor (E)-isomer formation .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 6 hours) and improve regioselectivity by 20% .
- Crystallography : Single-crystal X-ray diffraction resolves steric hindrance effects guiding substitution patterns .
Q. What computational methods predict metabolic pathways and potential toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME to identify likely Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) .
- Toxicity Screening :
- AMES Test : Assess mutagenicity of metabolites in Salmonella typhimurium strains .
- hERG Inhibition Assay : Patch-clamp studies predict cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
